Einecs 273-283-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 273-283-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Analyse Chemischer Reaktionen
Einecs 273-283-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they typically involve modifications to the molecular structure that enhance or alter its properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Einecs 273-283-3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in the development of pharmaceuticals or as a tool for studying biological processes. In industry, it may be used in the production of materials or as a component in various chemical processes .
Wirkmechanismus
The mechanism of action of Einecs 273-283-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Einecs 273-283-3 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may share structural features or functional groups, but each compound has unique properties that make it suitable for specific applications. Some similar compounds include those with similar molecular formulas or those that undergo similar types of chemical reactions .
Eigenschaften
CAS-Nummer |
68955-57-7 |
---|---|
Molekularformel |
C10H29N2O14P3 |
Molekulargewicht |
494.26 g/mol |
IUPAC-Name |
2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H18NO12P3.C4H11NO2/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;6-3-1-5-2-4-7/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);5-7H,1-4H2 |
InChI-Schlüssel |
ZNVBUIVLBZVPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCCO.C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.